molecular formula C35H34N6O2 B14348931 N,N'-Bis(2-(9-acridinylamino)ethyl)pentanediamide CAS No. 98502-80-8

N,N'-Bis(2-(9-acridinylamino)ethyl)pentanediamide

Cat. No.: B14348931
CAS No.: 98502-80-8
M. Wt: 570.7 g/mol
InChI Key: KWTKEUDOIITBTD-UHFFFAOYSA-N
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Description

N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide is a complex organic compound known for its unique structure and properties. It is characterized by the presence of acridine moieties, which are known for their intercalating properties with DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide typically involves the reaction of acridine derivatives with diamines. One common method includes the reaction of 9-chloroacridine with N,N’-bis(2-aminoethyl)pentanediamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include acridine N-oxides, reduced acridine derivatives, and substituted acridine compounds. These products can have varied applications depending on the functional groups introduced .

Scientific Research Applications

N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide has several scientific research applications:

Mechanism of Action

The primary mechanism of action of N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide involves intercalation with DNA. The acridine moieties insert between the base pairs of the DNA helix, disrupting the normal function of the DNA. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound’s ability to bind to DNA makes it a potent agent in anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide is unique due to its specific intercalating properties and the length of its linker chain, which can influence its binding affinity and specificity for DNA. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and biological activity .

Properties

CAS No.

98502-80-8

Molecular Formula

C35H34N6O2

Molecular Weight

570.7 g/mol

IUPAC Name

N,N'-bis[2-(acridin-9-ylamino)ethyl]pentanediamide

InChI

InChI=1S/C35H34N6O2/c42-32(36-20-22-38-34-24-10-1-5-14-28(24)40-29-15-6-2-11-25(29)34)18-9-19-33(43)37-21-23-39-35-26-12-3-7-16-30(26)41-31-17-8-4-13-27(31)35/h1-8,10-17H,9,18-23H2,(H,36,42)(H,37,43)(H,38,40)(H,39,41)

InChI Key

KWTKEUDOIITBTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCNC(=O)CCCC(=O)NCCNC4=C5C=CC=CC5=NC6=CC=CC=C64

Origin of Product

United States

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